molecular formula C8H16N2S B14285803 N-Butyl-N'-cyclopropylthiourea CAS No. 139299-36-8

N-Butyl-N'-cyclopropylthiourea

Cat. No.: B14285803
CAS No.: 139299-36-8
M. Wt: 172.29 g/mol
InChI Key: BJBLXHMBPLOAAG-UHFFFAOYSA-N
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Description

N-Butyl-N’-cyclopropylthiourea is an organic compound with the molecular formula C8H16N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N’-cyclopropylthiourea can be synthesized through the reaction of cyclopropylamine with butyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

Cyclopropylamine+Butyl isothiocyanateN-Butyl-N’-cyclopropylthiourea\text{Cyclopropylamine} + \text{Butyl isothiocyanate} \rightarrow \text{N-Butyl-N'-cyclopropylthiourea} Cyclopropylamine+Butyl isothiocyanate→N-Butyl-N’-cyclopropylthiourea

Industrial Production Methods

Industrial production of N-Butyl-N’-cyclopropylthiourea involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-cyclopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The butyl or cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

N-Butyl-N’-cyclopropylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N’-cyclopropylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The butyl and cyclopropyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a cyclopropyl group.

    N-Butyl-N’-methylthiourea: Contains a methyl group instead of a cyclopropyl group.

    N-Cyclopropyl-N’-phenylthiourea: Combines cyclopropyl and phenyl groups.

Uniqueness

N-Butyl-N’-cyclopropylthiourea is unique due to the presence of both butyl and cyclopropyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

139299-36-8

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

1-butyl-3-cyclopropylthiourea

InChI

InChI=1S/C8H16N2S/c1-2-3-6-9-8(11)10-7-4-5-7/h7H,2-6H2,1H3,(H2,9,10,11)

InChI Key

BJBLXHMBPLOAAG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1CC1

Origin of Product

United States

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